

# The Serotonergic Profile of 4-MeO-MiPT: A Technical Guide

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## Compound of Interest

Compound Name: 4-Meo-mipt

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## Introduction

4-methoxy-N-methyl-N-isopropyltryptamine (**4-MeO-MiPT**) is a lesser-known psychedelic tryptamine, structurally related to MiPT and the O-methylated analog of 4-HO-MiPT.<sup>[1]</sup> First synthesized and described by David Repke and Alexander Shulgin, its pharmacological activity is primarily characterized by its interaction with serotonin (5-HT) receptors and the serotonin transporter (SERT).<sup>[1]</sup> This technical guide provides an in-depth overview of the mechanism of action of **4-MeO-MiPT** at serotonin receptors, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

## Quantitative Pharmacological Data

The interaction of **4-MeO-MiPT** with various serotonergic targets has been quantified through in vitro studies. The following tables summarize the binding affinities ( $K_i$ ) and functional potencies ( $EC_{50}$ ) of **4-MeO-MiPT** at key human serotonin receptor subtypes and the serotonin transporter.

Target	Binding Affinity (K <sub>i</sub> , nM)
5-HT1A Receptor	347–731
5-HT2A Receptor	178
5-HT2C Receptor	510
Serotonin Transporter (SERT)	38

Table 1: Binding Affinities of 4-MeO-MiPT at Serotonergic Targets.[\[1\]](#)

Target	Functional Potency (EC <sub>50</sub> , nM)	Efficacy (E <sub>max</sub> )	Assay Type
5-HT1A Receptor	1,490	99%	-
5-HT2A Receptor	376	63%	Inositol Phosphate (IP <sub>1</sub> ) Formation
5-HT2C Receptor	120	82%	Inositol Phosphate (IP <sub>1</sub> ) Formation
Serotonin Transporter (SERT)	53–57 (IC <sub>50</sub> )	-	Serotonin Reuptake Inhibition

Table 2: Functional Activity of 4-MeO-MiPT at Serotonergic Targets.[\[1\]](#)

## Mechanism of Action at Serotonin Receptors

**4-MeO-MiPT** acts as a non-selective agonist at 5-HT1A, 5-HT2A, and 5-HT2C receptors and as a potent serotonin reuptake inhibitor.[\[1\]](#) Its psychedelic effects are primarily attributed to its agonist activity at the 5-HT2A receptor. Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, initiates a downstream signaling cascade through the activation of phospholipase C (PLC).[\[2\]](#)[\[3\]](#) This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into

inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[2][3]

The compound's significant affinity for the serotonin transporter (SERT) suggests a dual mechanism of action.[1] By inhibiting serotonin reuptake, **4-MeO-MIPT** can increase synaptic serotonin levels, which may modulate the overall psychedelic experience.[1]

## Experimental Protocols

The quantitative data presented in this guide are typically determined through the following key experimental methodologies:

### Radioligand Binding Assay

This technique is employed to determine the binding affinity ( $K_i$ ) of a compound for a specific receptor.

Objective: To quantify the affinity of **4-MeO-MIPT** for serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and the serotonin transporter (SERT).

Principle: This competitive binding assay measures the ability of the unlabeled test compound (**4-MeO-MIPT**) to displace a radiolabeled ligand with known affinity from the target receptor.

Materials:

- Receptor Source: Cell membranes from stable cell lines expressing the human serotonin receptor of interest or SERT.
- Radioligand: A tritiated ( $[^3\text{H}]$ ) or iodinated ( $[^{125}\text{I}]$ ) ligand with high affinity and specificity for the target (e.g.,  $[^3\text{H}]$ -8-OH-DPAT for 5-HT1A,  $[^3\text{H}]$ -Ketanserin for 5-HT2A,  $[^3\text{H}]$ -Mesulergine for 5-HT2C,  $[^3\text{H}]$ -Citalopram for SERT).
- Test Compound: **4-MeO-MIPT** at various concentrations.
- Buffers: Incubation buffer, wash buffer.
- Filtration Apparatus: Glass fiber filters and a cell harvester.

- Detection: Liquid scintillation counter.

#### Procedure:

- Incubation: Receptor membranes, radioligand, and varying concentrations of **4-MeO-MiPT** are incubated together in a suitable buffer to allow binding to reach equilibrium.
- Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.
- Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
- Data Analysis: The concentration of **4-MeO-MiPT** that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined. The K<sub>i</sub> value is then calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation.

## Calcium Mobilization Assay

This functional assay is used to determine the potency (EC<sub>50</sub>) and efficacy (E<sub>max</sub>) of a compound at Gq-coupled receptors like 5-HT<sub>2A</sub> and 5-HT<sub>2C</sub>.

Objective: To measure the ability of **4-MeO-MiPT** to activate 5-HT<sub>2A</sub> and 5-HT<sub>2C</sub> receptors and elicit a downstream cellular response.

Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration. This assay utilizes a calcium-sensitive fluorescent dye that exhibits increased fluorescence upon binding to calcium, allowing for the quantification of receptor activation.

#### Materials:

- Cell Line: A cell line stably expressing the human 5-HT<sub>2A</sub> or 5-HT<sub>2C</sub> receptor.
- Fluorescent Dye: A calcium-sensitive dye such as Fluo-4 AM.

- Test Compound: **4-MeO-MiPT** at various concentrations.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
- Instrumentation: A fluorescence plate reader with automated injection capabilities.

#### Procedure:

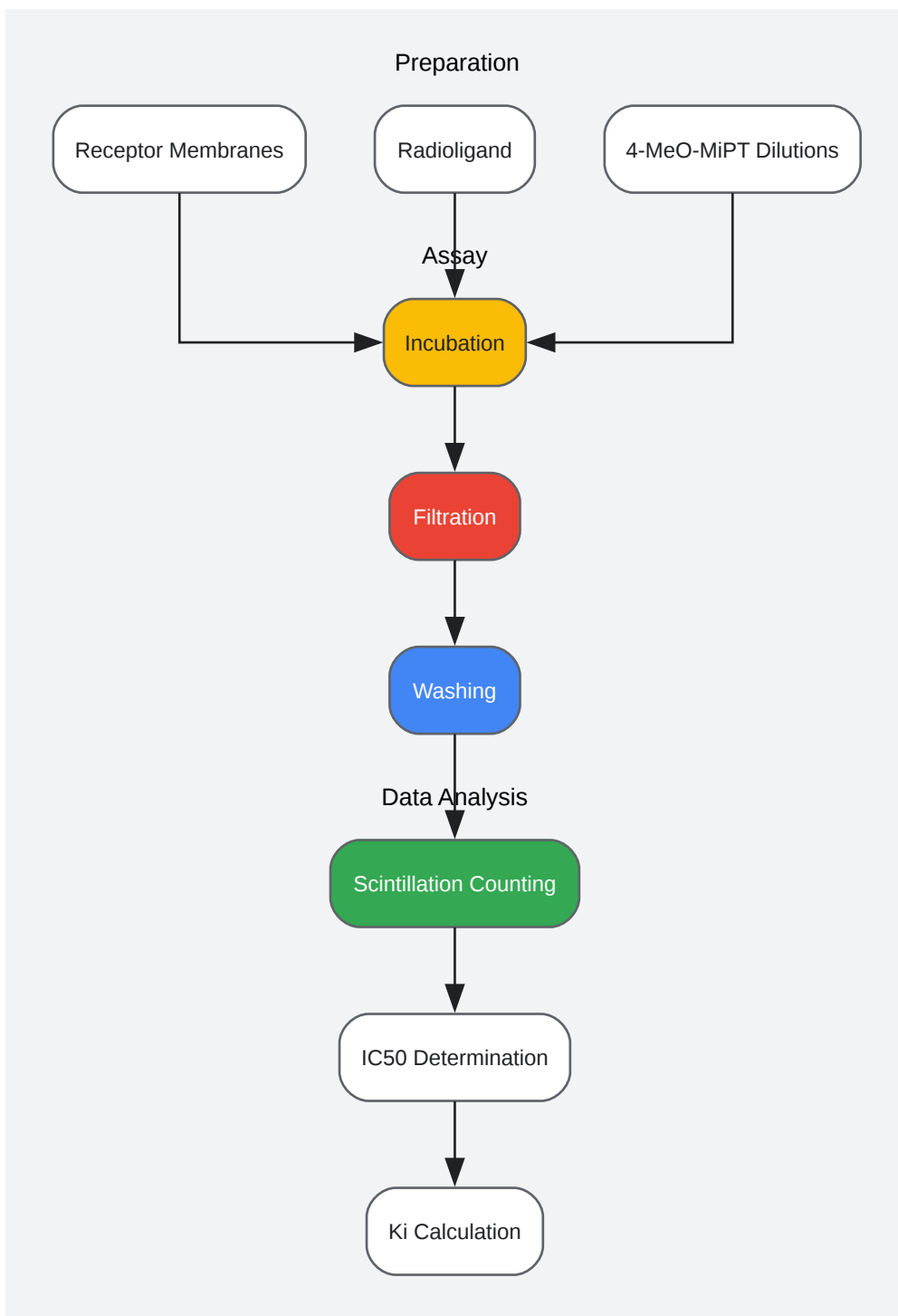
- Cell Plating: Cells are seeded into multi-well plates and allowed to attach and grow.
- Dye Loading: The cells are incubated with the calcium-sensitive fluorescent dye, which enters the cells.
- Baseline Measurement: The baseline fluorescence of the cells is measured.
- Compound Addition: Varying concentrations of **4-MeO-MiPT** are automatically added to the wells.
- Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.
- Data Analysis: The concentration of **4-MeO-MiPT** that produces 50% of the maximal response (EC50) and the maximum response relative to a reference agonist (Emax) are determined from concentration-response curves.

## Visualizations

### Signaling Pathway

5-HT2A Receptor Gq Signaling Pathway Activated by **4-MeO-MiPT**.

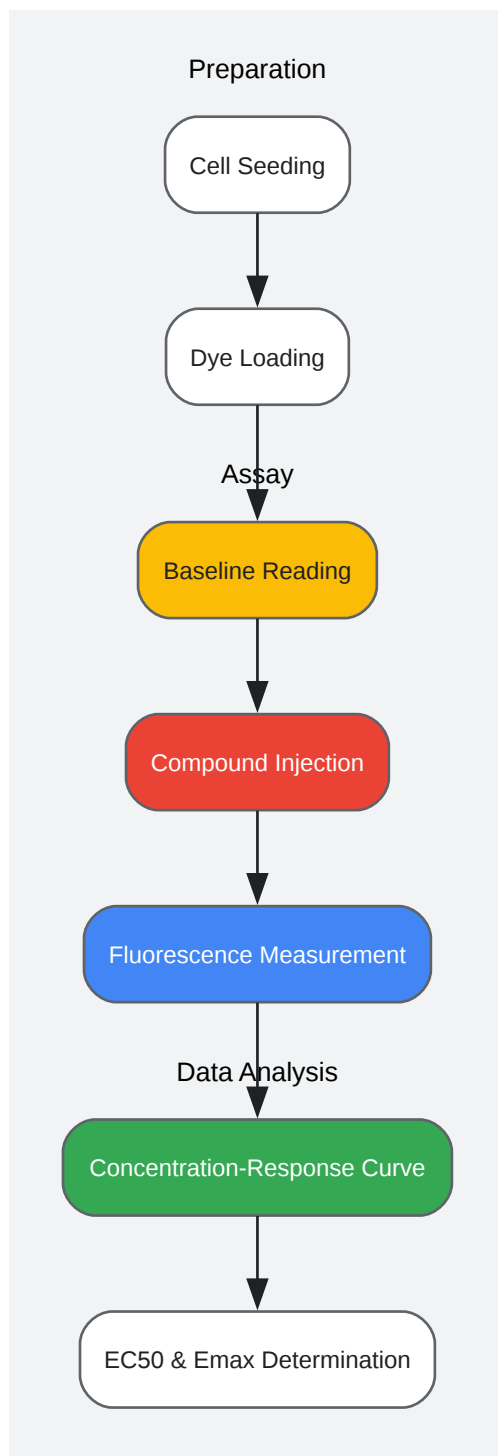
## Experimental Workflow: Radioligand Binding Assay



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Workflow for Determining Binding Affinity via Radioligand Binding Assay.

## Experimental Workflow: Calcium Mobilization Assay



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Workflow for Determining Functional Potency via Calcium Mobilization Assay.

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## References

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